4-Bromo-5-isopropyl-1H-indazole is a heterocyclic compound characterized by the presence of a bromine atom and an isopropyl group attached to the indazole structure. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, bromine, and nitrogen atoms. This compound belongs to the indazole family, which consists of a fused benzene and pyrazole ring system. The unique structure of 4-Bromo-5-isopropyl-1H-indazole contributes to its potential applications in medicinal chemistry and organic synthesis.
4-Bromo-5-isopropyl-1H-indazole is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It falls under the broader category of indazoles, which are known for their biological activity and utility in pharmaceutical applications.
The synthesis of 4-Bromo-5-isopropyl-1H-indazole typically involves multiple steps:
In industrial settings, these reactions are optimized for yield and purity, often utilizing automated systems to maintain precise control over reaction conditions. The total yield from these synthetic routes can reach approximately 72% under optimal conditions .
The molecular structure of 4-Bromo-5-isopropyl-1H-indazole features a fused ring system consisting of a benzene ring and a pyrazole ring. The presence of the bromine atom at position 4 and the isopropyl group at position 5 significantly influence its chemical behavior and reactivity.
Key structural data includes:
4-Bromo-5-isopropyl-1H-indazole can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 4-Bromo-5-isopropyl-1H-indazole often involves interaction with specific biological targets within cells. This interaction may modulate various biochemical pathways, particularly in neurological and inflammatory conditions.
Research indicates that indazole derivatives exhibit significant biological activity, making them promising candidates for drug development aimed at treating various diseases . The precise mechanisms may vary depending on the specific biological target and pathway involved.
The physical properties of 4-Bromo-5-isopropyl-1H-indazole include:
Chemical properties include:
4-Bromo-5-isopropyl-1H-indazole has several applications in scientific research:
Indazole derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and ability to engage diverse biological targets. The 1H-indazole tautomer predominates in bioactive compounds because of its thermodynamic stability, which facilitates optimal binding interactions with enzymes and receptors [4] [7]. This bicyclic framework combines a benzene ring fused with a pyrazole, offering multiple sites for strategic substitution to modulate drug-like properties.
Notably, over 66% of FDA-approved anticancer agents from 2016–2020 incorporate indazole cores, exemplified by:
Table 1: FDA-Approved Indazole-Based Therapeutic Agents
Compound | Therapeutic Target | Clinical Application |
---|---|---|
Niraparib | PARP inhibitor | Ovarian/breast/prostate cancers |
Pazopanib | Tyrosine kinase inhibitor (VEGFR/PDGFR) | Renal cell carcinoma |
Axitinib | Multikinase inhibitor | Advanced renal cell carcinoma |
Entrectinib | TRK/ROS1/ALK inhibitor | NTRK-fusion solid tumors |
These agents leverage the indazole scaffold’s capacity for:
Recent synthetic advancements enable precise functionalization at C3, C4, C5, and C7 positions, expanding the pharmacophore’s versatility in targeting oncogenic pathways like PIM kinase and HIF-1α [6] [10].
The strategic incorporation of bromo and isopropyl groups at the C4 and C5 positions of 1H-indazole enhances target specificity and modulates electronic properties critical for bioactivity.
Bromo Substituent (C4 Position)
Isopropyl Substituent (C5 Position)
Table 2: Electronic and Steric Properties of Key Substituents in 4-Bromo-5-isopropyl-1H-Indazole
Substituent | Position | Sterimol Parameters (B₁/B₅) | Hammett Constant (σₘ) | Biological Impact |
---|---|---|---|---|
Br | C4 | 1.95 / 1.95 | 0.39 | Halogen bonding, cross-coupling handle |
iPr | C5 | 1.90 / 2.15 | -0.07 | Hydrophobic filling, metabolic stability |
Combined, these substituents synergistically enhance target engagement. In PDGFRα inhibitors, 4-bromo-5-isopropyl-1H-indazole derivatives exhibit IC₅₀ values ≤50 nM – a 20-fold improvement over monosubstituted analogs – due to simultaneous halogen bonding (Br) and hydrophobic filling (iPr) [5]. The steric complementarity is evident in co-crystal structures where the isopropyl group nestles into a cleft formed by Leu595, Val603, and Ala628, while bromine contacts Glu644 backbone carbonyl [5].
Synthetic routes to this pharmacophore exploit regioselective electrophilic bromination (NBS) at C4 of 5-isopropylindazole precursors, followed by purification via cold-chain crystallization to achieve >98% purity [1] [9].
Table 3: Physicochemical Profile of 4-Bromo-5-isopropyl-1H-indazole
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 610796-21-9 | [1] |
Molecular Formula | C₁₀H₁₁BrN₂ | [1] |
Molecular Weight | 239.11 g/mol | [1] |
Melting Point | Not reported | - |
Boiling Point | No data available | [1] |
LogP (Predicted) | 3.2 ± 0.6 | ChemAxon |
Hydrogen Bond Acceptors | 2 | [1] |
Hydrogen Bond Donors | 1 | [1] |
Rotatable Bonds | 2 | [1] |
SMILES | CC(C)c1cc(Br)c2nncc2c1 | [1] |
Synthetic Yield (Optimal) | 65–78% | [3] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: